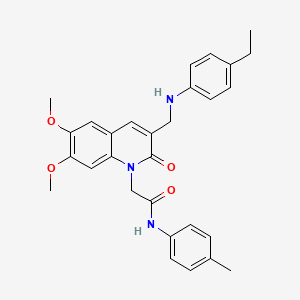

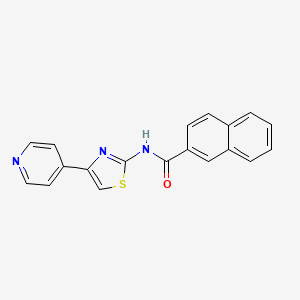

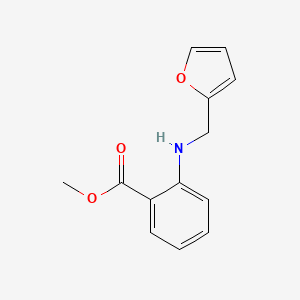

N-(4-(pyridin-4-yl)thiazol-2-yl)-2-naphthamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-(Pyridin-4-yl)thiazol-2-amine” is a novel eco-friendly corrosion inhibitor . It was synthesized and evaluated as a corrosion inhibitor for mild steel in 1 M HCl solution .

Synthesis Analysis

The compound was synthesized and evaluated as a corrosion inhibitor for mild steel in 1 M HCl solution . Its inhibition effect against mild steel corrosion was investigated via weight loss methods, electrochemical measurements, and surface analyses .

Molecular Structure Analysis

Quantum chemistry calculations were used to study the relationship between the inhibition efficiency and molecular structure of the inhibitor .

Chemical Reactions Analysis

The experimental results showed that “4-(Pyridin-4-yl)thiazol-2-amine” is an effective corrosion inhibitor for mild steel in an acid medium .

Physical And Chemical Properties Analysis

The constitution and characteristic of the protective layer on the steel surface were verified using scanning electron microscopy (SEM)/energy-dispersive X-ray spectroscopy (EDX) and UV-Vis spectroscopy .

Scientific Research Applications

Optical and Electronic Applications

Aryl substituted 2,6-di(thiazol-2-yl)pyridines, functionalized with naphthyl groups among others, have been synthesized and investigated for their potential in organic light-emitting diodes (OLEDs). These compounds exhibit planar structures, significant charge transfer character in excited states, and electrochemical activity, suggesting their utility in electroluminescent applications and the development of OLED materials (Choroba et al., 2019).

Photophysical and Photochemical Properties

The study on 4-Piperidine-naphthalimide derivatives, including those with a thiazolidin side chain, revealed strong fluorescence quenching and red shift in weakly acidic conditions due to intramolecular hydrogen bonding. This demonstrates their potential as novel fluorescent pH sensors, indicating applications in sensing technologies (Cui et al., 2004).

Heterocyclic Compound Synthesis

Research has focused on the synthesis of heterotricyclic compounds containing the [1,8]naphthyridine group through the thermal isomerization of dialkylamino-vinylpyridines. These synthetic pathways provide a foundation for creating complex organic molecules with potential biological or material science applications (Ojea et al., 1992).

Anticonvulsant Agents

Thiazole-based pyrrolidinones and isoindolinediones have been synthesized and evaluated for anticonvulsant activity. Among these, 1-(4-(naphthalen-2-yl)thiazol-2-yl)pyrrolidin-2-one showed significant efficacy, highlighting the therapeutic potential of thiazole derivatives in epilepsy treatment (Ghabbour et al., 2015).

Mechanism of Action

Target of action

The compound “N-(4-(pyridin-4-yl)thiazol-2-yl)-2-naphthamide” belongs to the class of thiazoles and naphthamides. Thiazoles are known to interact with a variety of biological targets, including enzymes, receptors, and ion channels . Naphthamides, on the other hand, are less well-studied, but they are structurally similar to anilides, which are known to have diverse biological activities.

Mode of action

Thiazoles often act by binding to their targets and modulating their activity . The exact nature of this interaction would depend on the specific target and the structure of the thiazole compound.

Biochemical pathways

Without specific information on the targets of “this compound”, it’s difficult to predict which biochemical pathways it might affect. Given the diversity of targets that thiazoles can interact with, it’s likely that this compound could influence multiple pathways .

Future Directions

properties

IUPAC Name |

N-(4-pyridin-4-yl-1,3-thiazol-2-yl)naphthalene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13N3OS/c23-18(16-6-5-13-3-1-2-4-15(13)11-16)22-19-21-17(12-24-19)14-7-9-20-10-8-14/h1-12H,(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDIMNFQORKEPFL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=NC(=CS3)C4=CC=NC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[cyclohexyl(methyl)sulfamoyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2555223.png)

![N-[cyano(2-methoxyphenyl)methyl]cyclohexanecarboxamide](/img/structure/B2555227.png)

![1-methyl-[2-(1-methyl-1H-pyrazol-5-yl)piperidin-3-yl]methanamine, trans](/img/structure/B2555231.png)

![(2Z)-7-hydroxy-N-(5-methylpyridin-2-yl)-2-{[3-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2555236.png)

![2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-naphthalen-1-ylacetamide](/img/structure/B2555239.png)